![molecular formula C12H8I2O2 B6335396 4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol CAS No. 204315-81-1](/img/structure/B6335396.png)
4,4'-Diiodo[1,1'-biphenyl]-2,2'-diol
描述
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C12H8I2O2 It is a derivative of biphenyl, where two iodine atoms are substituted at the 4 and 4’ positions, and two hydroxyl groups are substituted at the 2 and 2’ positions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol typically involves the iodination of biphenyl derivatives. One common method is the direct iodination process, which uses a composite catalyst of concentrated sulfuric acid and concentrated hydrochloric acid mixed with glacial acetic acid and deionized water. Biphenyl, iodine, and an oxidant such as ammonium persulfate are added under stirring conditions and heated to 75-90°C for 1.5-2 hours . The reaction mixture is then cooled, filtered, and recrystallized to obtain the pure product.
Industrial Production Methods
For industrial-scale production, the direct iodination process is preferred due to its high conversion ratio, safety, and environmental protection. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure high purity and yield of the product .
化学反应分析
Types of Reactions
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira-Hagihara reaction, where it is coupled with (trimethylsilyl)acetylene to form the (trimethylsilyl)ethynyl derivative.
Oxidation and Reduction Reactions: The hydroxyl groups can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction to form biaryl compounds.
Common Reagents and Conditions
Sonogashira-Hagihara Reaction: Uses palladium catalysts and copper co-catalysts in the presence of bases such as triethylamine.
Suzuki Reaction: Uses palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products Formed
(Trimethylsilyl)ethynyl Derivative: Formed through the Sonogashira-Hagihara reaction.
Biaryl Compounds: Formed through the Suzuki reaction.
科学研究应用
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
作用机制
The mechanism of action of 4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol involves its ability to participate in various chemical reactions due to the presence of iodine and hydroxyl groups. The iodine atoms can be easily substituted, allowing for the formation of a wide range of derivatives. The hydroxyl groups can undergo oxidation and reduction, providing further opportunities for chemical modifications. These properties make it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
4,4’-Diiodobiphenyl: Similar structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4-Iodo-4’-nitro-1,1’-biphenyl: Contains a nitro group instead of hydroxyl groups, leading to different reactivity and applications.
4-Bromo-4’-iodo-1,1’-biphenyl: Contains a bromine atom instead of one of the iodine atoms, affecting its reactivity and properties.
Uniqueness
4,4’-Diiodo[1,1’-biphenyl]-2,2’-diol is unique due to the presence of both iodine and hydroxyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
属性
IUPAC Name |
2-(2-hydroxy-4-iodophenyl)-5-iodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSDVPSDROOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C2=C(C=C(C=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6335319.png)

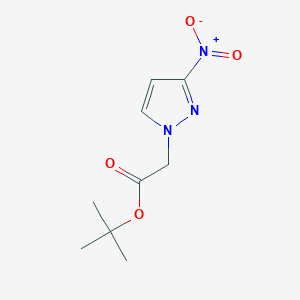
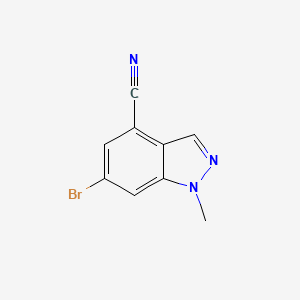
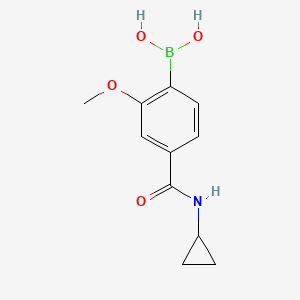
![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6335354.png)
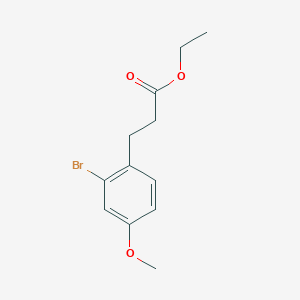
![4-[4-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B6335365.png)

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B6335382.png)
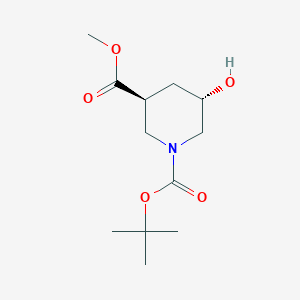
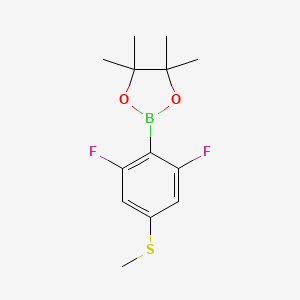
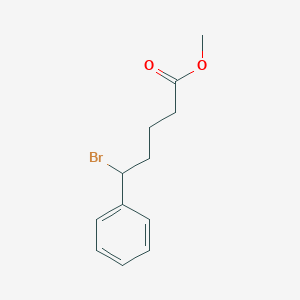
![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)
